Product packaging for 3-Phenylcyclopenta-2,4-dien-1-one(Cat. No.:CAS No. 115373-99-4)

3-Phenylcyclopenta-2,4-dien-1-one

Cat. No.: B14302220
CAS No.: 115373-99-4
M. Wt: 156.18 g/mol
InChI Key: WBBIKDRSWFPTBH-UHFFFAOYSA-N
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Description

3-Phenylcyclopenta-2,4-dien-1-one is an organic compound belonging to the cyclopentadienone family, which serves as a versatile and high-value building block in advanced chemical synthesis. Its core structure makes it a precursor of significant interest in developing complex molecular architectures, particularly in the field of functional materials. Cyclopentadienone derivatives are established as crucial intermediates in synthetic organic chemistry. For instance, tetrasubstituted derivatives like 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one are employed in Diels-Alder reactions to construct complex polycyclic structures. This reaction is a key step in the synthesis of laterally π-extended helical nanographenes, which are cutting-edge materials investigated for their exceptional electronic properties and potential applications in molecular spintronics . Furthermore, (cyclopentadienone)iron carbonyl complexes, derived from similar cyclopentadienone ligands, are effective catalysts in various transformations, including transfer hydrogenation and dehydrogenation reactions. The electronic properties of the cyclopentadienone ring in these complexes have been shown to directly influence catalytic activity, with more electron-rich ligands leading to increased reaction rates . Researchers value this compound for its role in accessing structurally complex molecules. Its reactivity allows for the exploration of new synthetic pathways and the development of novel materials with tailored properties. As a fundamental scaffold, this compound provides a platform for innovation in several research domains. This product is designated For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O B14302220 3-Phenylcyclopenta-2,4-dien-1-one CAS No. 115373-99-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115373-99-4

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

3-phenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C11H8O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-8H

InChI Key

WBBIKDRSWFPTBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C2

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Phenylcyclopenta 2,4 Dien 1 One and Cyclopentadienones

Diels-Alder Reactions of Cyclopentadienones

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of the reactivity of cyclopentadienones. These molecules are highly reactive dienes due to their cyclic, cisoid conformation, which is pre-organized for the reaction, minimizing the entropic barrier. nih.gov The presence of the carbonyl group significantly influences the electronic properties of the diene system.

Regioselectivity and Stereoselectivity in Cycloaddition Processes

When an unsymmetrical cyclopentadienone, such as 3-phenylcyclopenta-2,4-dien-1-one, reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. The formation of one constitutional isomer over another is governed by the electronic and steric influences of the substituents on both the diene and the dienophile. masterorganicchemistry.com In polar Diels-Alder reactions, the regioselectivity can often be predicted by considering the frontier molecular orbitals (FMOs), where the most favorable interaction occurs between the largest coefficient on the Highest Occupied Molecular Orbital (HOMO) of one reactant and the largest coefficient on the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com For 2-substituted dienes, the "para" adduct is typically the major product, while 1-substituted dienes tend to yield the "ortho" adduct. masterorganicchemistry.comyoutube.com

Stereoselectivity in the Diels-Alder reaction of cyclic dienes primarily concerns the formation of endo and exo products. libretexts.org The endo product, where the dienophile's substituents are oriented under the newly formed six-membered ring, is often the kinetically favored product. This preference, known as the Alder-endo rule, is attributed to secondary orbital interactions between the substituents of the dienophile and the developing pi-system of the diene in the transition state. researchgate.net However, the exo product is typically more thermodynamically stable due to reduced steric hindrance. The ratio of endo to exo products can be influenced by reaction temperature, solvent, and the specific substituents on the reactants. sciforum.net For instance, high temperatures can favor the formation of the more stable exo product, especially if the reaction is reversible. sciforum.net

ReactantsConditionsMajor ProductSelectivity
Cyclopentadiene (B3395910) + Methyl AcrylateRoom Tempendo~3:1 (endo:exo)
Cyclopentadiene + Methyl Acrylate180°Cendo/exo mixtureApproaches 1:1 at equilibrium
2-Substituted Cyclopentadiene + Ethyl Acrylate-78°C, Chiral CatalystSingle Regioisomer>99% ee
Cyclopentadiene + AcrylonitrileN/Aexo favored computationallyexo slightly lower activation barrier

Normal and Inverse Electron-Demand Diels-Alder Reaction Mechanisms

Diels-Alder reactions are broadly classified based on the electronic nature of the reactants.

Normal Electron-Demand Diels-Alder: This is the classic type, involving an electron-rich diene (high energy HOMO) and an electron-poor dienophile (low energy LUMO). youtube.com The primary FMO interaction is between the HOMO of the diene and the LUMO of the dienophile. masterorganicchemistry.com

Inverse Electron-Demand Diels-Alder (IEDDA): This reaction occurs between an electron-poor diene (low energy LUMO) and an electron-rich dienophile (high energy HOMO). youtube.com Here, the dominant interaction is between the LUMO of the diene and the HOMO of the dienophile. oup.com

Cyclopentadienones, containing an electron-withdrawing carbonyl group, are considered electron-poor dienes. nih.gov Therefore, they are excellent candidates for inverse electron-demand Diels-Alder reactions, reacting readily with electron-rich dienophiles such as enamines and vinyl ethers. ucsb.edu The phenyl group in this compound can further modify the electronic properties through its conjugating and inductive effects. Depending on the dienophile's substituents, cyclopentadienone derivatives can potentially participate in both normal and inverse demand pathways, demonstrating ambiphilic character. nih.gov

Mechanistic Pathways: Concerted, Asynchronous, and Ambimodal Transition State Analysis

The Diels-Alder reaction is classically described as a concerted process, meaning all bond-breaking and bond-forming occur in a single transition state without the formation of an intermediate. wikipedia.org However, the degree of synchronicity in the formation of the two new sigma bonds can vary.

Concerted and Synchronous: Both new bonds form at the same rate. This is common in reactions with symmetrical reactants.

Concerted and Asynchronous: Both bonds form in a single step, but one forms faster than the other. This is often observed in reactions with unsymmetrical reactants, where electronic or steric factors lead to an imbalanced transition state. nih.gov Computational studies on reactions involving cyclopentadiene and unsymmetrical dienophiles have shown that the transition states can be highly asynchronous. nih.gov

More complex mechanistic scenarios have also been identified, such as the ambimodal transition state . An ambimodal reaction is one that proceeds through a single transition state that leads to two or more different products. nih.gov Computational studies have revealed that some cycloadditions involving cyclopentadiene can proceed via ambimodal transition states, which lie on a plateau of the potential energy surface and can lead to a mixture of products, such as [4+2] and [6+4] adducts in the reaction with tropone. nih.govrsc.org This complexity arises when multiple pericyclic pathways are energetically accessible from a common transition structure.

Influence of Substituents on Diels-Alder Reactivity and Selectivity

Substituents on both the cyclopentadienone ring and the dienophile have a profound impact on the reaction's rate, regioselectivity, and stereoselectivity.

Reactivity: Electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate normal electron-demand reactions by lowering the HOMO-LUMO energy gap. researchgate.net For inverse electron-demand reactions, as is common for cyclopentadienones, electron-donating groups on the dienophile are activating. The phenyl group at the 3-position of this compound influences the diene's electronic structure through conjugation, affecting its HOMO and LUMO energy levels and thus its reactivity.

Regioselectivity: As previously discussed, the position and electronic nature of substituents dictate the orientation of the cycloaddition. masterorganicchemistry.com For example, theoretical studies on the reaction of 2-phenylcyclopentadiene with α-(methylthio)acrylonitrile showed that the regioselectivity is controlled by the presence of the phenyl group on the diene.

Stereoselectivity: Steric bulk of substituents can influence the endo/exo selectivity. Large substituents may disfavor the sterically congested endo transition state, leading to a higher proportion of the exo product. nih.gov Systematic computational studies on substituted cyclopentadienes have shown that the effects of substituents on the Gibbs free energy barriers are additive and position-dependent. nih.gov

Substituent Position (Diene)Effect on Regioselectivity
C1 or C4 (Terminal)Favors "ortho" (1,2) product
C2 or C3 (Internal)Favors "para" (1,4) product

Hetero-Diels-Alder Reactions Involving Cyclopentadienone Analogues

The hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.org Cyclopentadienone analogues can participate in these reactions in several ways.

As the Diene: Cyclopentadienones can react with heterodienophiles, such as nitroso compounds or imines, to form six-membered heterocyclic rings.

As the Dienophile (Oxo-Diels-Alder): The carbonyl group within the cyclopentadienone structure can itself act as a dienophile in an oxo-Diels-Alder reaction. This involves the C=O double bond reacting with a diene to form a dihydropyran ring. This pathway is less common for cyclopentadienones themselves, as the conjugated diene system within the same molecule is typically much more reactive. However, related enone systems are known to undergo such reactions. wikipedia.org

Other Cycloaddition Reactions

While dominated by [4+2] cycloadditions, cyclopentadienones and their derivatives can potentially engage in other pericyclic reactions under specific conditions.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a common method for forming four-membered rings. libretexts.org Under photochemical conditions, the excited state of an enone, such as 2-cyclopentenone, can react with an alkene to yield a cyclobutane ring. scispace.com It is plausible that this compound could undergo similar photoreactions. Additionally, reactions with ketenes can also lead to [2+2] adducts. researchgate.net

1,3-Dipolar Cycloaddition: This type of reaction involves a 1,3-dipole reacting with a "dipolarophile" (like an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org Nitrones, for example, are 1,3-dipoles that can react with the double bonds of a cyclopentadienone, which would act as the dipolarophile. nih.gov These reactions are a powerful tool for synthesizing five-membered heterocycles. ijrpc.comslideshare.net

[2+2+1] and [2+2+2] Cycloadditions: These reactions are typically mediated by transition metal catalysts. For instance, rhodium complexes can catalyze the [2+2+1] carbonylative cycloaddition of diynes to generate cyclopentadienone cores. nii.ac.jp Similarly, metal-catalyzed [2+2+2] cycloadditions are effective for synthesizing six-membered rings from three unsaturated components. rsc.org

[4+2] Cycloadditions on Densely Functionalized Cyclopentadiene Derivatives

Cyclopentadienones, including this compound, are highly reactive dienes in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. nih.gov These reactions are a cornerstone of synthetic organic chemistry for the construction of six-membered rings. The reactivity of cyclopentadienones is enhanced by their cyclic structure, which locks the diene in the s-cis conformation necessary for the reaction. libretexts.org The presence of substituents on the cyclopentadienone ring significantly influences the regioselectivity and stereoselectivity of the cycloaddition.

In the context of densely functionalized cyclopentadiene derivatives, the Diels-Alder reaction provides a powerful tool for creating complex molecular architectures. mdpi.com For instance, the reaction of various cyclopentadienones with dienophiles like diethyl vinylphosphonate and diethyl styrylphosphonate has been shown to proceed without the need for a catalyst to form the corresponding cycloadducts. researchgate.net The reaction between cyclopentadiene and nitrobenzodifuroxan, despite its polar nature, proceeds via a concerted one-step mechanism. mdpi.com

A notable application involves the use of cyclopentadienone-norbornadiene (CPD-NBD) adducts in photopatterning platforms. A series of these adducts have been synthesized and studied for their use in creating polymeric materials. Upon irradiation with 365 nm light, these adducts undergo an irreversible, light-induced decarbonylation and subsequent cleavage, unveiling cyclopentadiene. This released cyclopentadiene can then react with various maleimides in a spatially controlled manner. ucsb.edu

The table below summarizes selected [4+2] cycloaddition reactions involving cyclopentadienone derivatives.

Table 1: Examples of [4+2] Cycloaddition Reactions with Cyclopentadienone Derivatives
Cyclopentadienone DerivativeDienophileReaction ConditionsKey FindingReference
Tetraphenylcyclopentadienone (B147504)Pe-NBD-OHToluene, 70 °CFormation of a CPD-NBD adduct for photopatterning. ucsb.edu
2,5-dimethyl-3,4-diphenylcyclopentadienonePe-NBD-OHToluene, 70 °CFormation of a CPD-NBD adduct for photopatterning. ucsb.edu
1,3-diphenylcyclopenta[l]phenanthren-2-onePe-NBD-OHToluene, 70 °CFormation of a CPD-NBD adduct for photopatterning. ucsb.edu
Generic CyclopentadienonesCyanatesNot specifiedForms a new class of crosslinkable oligomers with high thermal resistance and transparency. rsc.org

Reactions with Arylnitroso Derivatives and Associated Cycloadditions

Cyclopentadienones and other dienes can undergo cycloaddition reactions with nitroso compounds. For example, α-nitrosostyrene, generated from α-chloroacetophenone oxime, reacts with cyclopentadiene to form a 1:1 adduct, which is an oxazine derivative resulting from a [4+2] cycloaddition where the nitrosoalkene acts as the 4π component. rsc.org

In a study combining computational and experimental methods, the reaction of cycloheptatrienes with nitroso compounds was found to result in a suprafacial [6πs + 2πs]-cycloaddition, a process that is typically thermally forbidden by the Woodward-Hoffmann rules. nih.gov The reaction of nitrosobenzene with the valence isomers of cycloheptatriene (CHT) and norcaradiene (NCD) in chlorobenzene at 50°C for 30 hours selectively yielded the [6+2] cycloaddition product with CHT in 72% yield as a single diastereomer. No [4+2] cycloaddition products were observed. nih.gov Computational analysis of the reaction between nitroso compounds and CHT/NCD isomers showed that the [4+2] cycloaddition pathway has a higher activation energy (+26.69 kcal/mol) and leads to a thermodynamically less stable, strained product. nih.gov

Azoalkenes, which are nitrogen analogues of nitrosoalkenes, also participate in cycloaddition reactions with cyclopentadiene, yielding pyridazine derivatives. rsc.org The facility of these reactions is influenced by the frontier orbital interactions between the reacting components. rsc.org

Metal-Ligand Cooperative Reactions and Catalytic Transformations

H-H, C-H, and B-H Bond Cleavage/Formation Utilizing Cyclopentadienone Metal Complexes

Metal-ligand cooperation, where both the metal center and the ligand actively participate in bond cleavage and formation, has become a significant area of research. Cyclopentadienone-based metal complexes, particularly those of the Shvo-type, are notable for their ability to facilitate the heterolytic cleavage of H-H, C-H, and B-H bonds. researchgate.net

These complexes, featuring a cyclopentadienone or a hydroxycyclopentadienyl ligand, can catalyze reactions through the cleavage and formation of H-H bonds. researchgate.net This reactivity has been demonstrated with a variety of transition metals, including Ru, Fe, Re, Mo, Ir, Rh, and Pt. researchgate.net The cooperative nature of these systems involves the redox activity of the metal center in conjunction with the ligand's participation in the bond-breaking and -making processes. researchgate.net

The scope of this cooperative bond activation has been extended beyond H-H bonds to include C-H and B-H bonds. researchgate.netresearchgate.net For example, cyclopentadienone iridium complexes have been shown to effect the umpolung of B-H bonds, leading to cleavage into a boron anion on the metal and a proton on the phenolic oxygen of the ligand. researchgate.net This is in contrast to the conventional heterolytic cleavage that yields a boron cation and a hydride. researchgate.net

The table below details some of the bond cleavage reactions facilitated by cyclopentadienone metal complexes.

Table 2: Metal-Ligand Cooperative Bond Cleavage by Cyclopentadienone Complexes
Bond TypeMetal Complex TypeKey Mechanistic FeatureReference
H-HCyclopentadienone/hydroxycyclopentadienyl complexes (Ru, Fe, Re, Mo, Ir, Rh, Pt)Heterolytic cleavage involving redox activity of the metal center. researchgate.net
C-HHydroxycyclopentadienyl dimethylplatinum(IV)Acid-mediated, metal-ligand cooperative outer-sphere reductive elimination. researchgate.net
B-HCyclopentadienone iridium complexesUmpolung of the B-H bond, leading to a boron anion on the metal. researchgate.net

Palladium-Catalyzed π-Lewis Base Activation and Umpolung Reactivity of Cyclopentadienones

Palladium(0) complexes can act as π-Lewis base catalysts, a concept that has been developed to activate various unsaturated systems. snnu.edu.cn This mode of catalysis involves the donation of electrons from the d-orbitals of the palladium(0) center to the empty antibonding π* orbitals of a coordinated ligand, a process known as π-backdonation. researchgate.net This interaction increases the energy of the highest occupied molecular orbital (HOMO) of the ligand, thereby enhancing its nucleophilicity. snnu.edu.cn

This π-Lewis base activation has been applied to cyclopentadienones, leading to umpolung (reactivity reversal). thieme-connect.com Normally, the carbonyl group of a cyclopentadienone renders the ring electrophilic. However, upon coordination to a palladium(0) center, the cyclopentadienone can exhibit nucleophilic behavior. This strategy has been successfully employed in inverse-electron-demand aza-Diels-Alder, Morita-Baylis-Hillman, and Rauhut-Currier reactions. thieme-connect.com

DFT calculations have shown that the HOMO of an η2-complex between palladium(0) and cyclopentadienone is significantly higher in energy (by 1.77 eV) compared to the unsubstituted cyclopentadienone, which enables this umpolung reactivity. thieme-connect.com This activation mode allows carbonates of 3-hydroxycyclopentenone to be used as synthons for cyclopentadienones. thieme-connect.com

The general principle of palladium(0) π-Lewis base activation is not limited to cyclopentadienones and has been extended to 1,3-dienes and 1,3-enynes. snnu.edu.cn The formation of electron-neutral and HOMO-raised η2-complexes with palladium(0) facilitates their reaction with a variety of electrophiles. rsc.org

Electrocyclic Reactions and Dimerization Tendencies

The parent cyclopentadienone is a highly reactive molecule that readily dimerizes at temperatures as low as -235 °C (38 K). wikipedia.org This dimerization is a consequence of its inherent instability. However, the introduction of substituents on the cyclopentadienone ring can significantly affect its tendency to dimerize.

Generally, cyclopentadienones with fewer than three substituents exist as non-dissociating dimers. acs.org Trisubstituted cyclopentadienones have not been observed in a monomeric state. The nature of the substituents plays a crucial role; for example, some ketones that form monomeric dienones require only a small amount of alkali. acs.org A peculiar observation is the failure of some monomeric dienones to dimerize, while still participating in other diene syntheses, a behavior attributed to steric hindrance. acs.org

The dimerization of cyclopentadienone itself is an example of a Diels-Alder reaction where one molecule acts as the diene and the other as the dienophile. researchgate.net

Thermal Rearrangements of Cyclopentadienone Systems

Thermal rearrangements of cyclopentadienone systems and related five-membered ring structures have been a subject of study. For instance, the thermal isomerization of 2-methylbicyclo[2.1.0]pent-2-ene results in the formation of 1-methylcyclopentadiene, which is contrary to the expected product, 2-methylcyclopentadiene, based on a diradical mechanism. rsc.org

In a broader context of thermal cycloisomerization, studies on 1H-2-benzo[c]oxocins have shown that prolonged heating at elevated temperatures (120°C for 72 hours) leads to the formation of dihydronaphthalenes via an ortho-quinodimethane intermediate. nih.gov While not directly involving cyclopentadienones, this illustrates the types of thermal rearrangements that related cyclic systems can undergo.

The study of such rearrangements is often supported by computational methods, such as DFT calculations, to elucidate the reaction mechanisms and transition states. researchgate.net

Strategies for Functionalization of the Cyclopentadienone Core

The functionalization of the cyclopentadienone core is fundamentally dictated by its high reactivity. The parent compound, cyclopenta-2,4-dien-1-one, is rarely isolated as it rapidly dimerizes. wikipedia.org Consequently, strategies for its functionalization often involve in-situ generation followed by immediate trapping reactions, or the use of more stable, substituted derivatives. The primary methods for modifying the cyclopentadienone scaffold are centered around its inherent reactivity as a diene in cycloaddition reactions, its use as a ligand in organometallic chemistry, and modifications of its peripheral substituents.

One of the most powerful and widely utilized strategies for the functionalization of the cyclopentadienone core is the Diels-Alder reaction. acs.org Cyclopentadienones are highly reactive dienes that readily undergo [4+2] cycloaddition reactions with a vast array of dienophiles. This strategy allows for the rapid construction of complex bicyclic and polycyclic frameworks. The reaction typically proceeds with electron-deficient dienophiles, such as maleic anhydride or various alkynes.

The initial Diels-Alder adduct often contains a carbonyl bridge. In many cases, this adduct can undergo a subsequent cheletropic extrusion of carbon monoxide upon heating or photolysis to yield a new, often aromatic, carbocyclic system. This two-step sequence of Diels-Alder reaction followed by decarbonylation serves as a potent method for synthesizing highly substituted benzene (B151609) derivatives and other complex aromatic compounds.

For instance, the reaction of a substituted cyclopentadienone with an alkyne dienophile initially forms a bicyclo[2.2.1]heptadienone derivative. Subsequent loss of carbon monoxide leads to the formation of a substituted benzene ring. This method is exceptionally versatile for introducing a variety of functional groups onto an aromatic core in a controlled manner.

Reactant TypeDescriptionResulting Structure Type
AlkyneReacts as a dienophile in a [4+2] cycloaddition.Bicyclo[2.2.1]heptadienone adduct, which can extrude CO to form a substituted aromatic ring.
AlkeneReacts as a dienophile to form a bicyclo[2.2.1]heptenone adduct.Stable bicyclic ketones.
BenzyneA highly reactive dienophile that leads to the formation of polycyclic aromatic systems after decarbonylation.Substituted naphthalenes and other polycyclic aromatics.

Another significant strategy for functionalizing the cyclopentadienone core involves its incorporation into organometallic complexes. Substituted cyclopentadienones, such as tetraphenylcyclopentadienone, serve as effective ligands for various transition metals. wikipedia.org The resulting metal-cyclopentadienone complexes exhibit modified reactivity and can be used as catalysts in a range of chemical transformations. For example, iron cyclopentadienone complexes are known to catalyze hydrogenation reactions. wikipedia.org This coordination to a metal center alters the electronic properties of the cyclopentadienone ring, opening up new avenues for further reactions and applications.

Metal CenterComplex TypeApplication/Significance
Iron (Fe)Iron carbonyl complexesCatalysts for transfer hydrogenation and other reductions. wikipedia.org
Rhodium (Rh)(Cyclopentadienone)rhodium complexesUsed in various catalytic C-C bond-forming reactions.
Ruthenium (Ru)(Cyclopentadienone)ruthenium complexesExplored for catalytic roles in organic synthesis.

While reactions involving the diene system of the core are prevalent, functionalization can also be achieved by modifying the substituents attached to the ring. For a compound like this compound, the phenyl group can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation. However, the conditions for these reactions must be carefully chosen to avoid unwanted reactions with the highly reactive cyclopentadienone ring itself. This approach is generally less common than cycloaddition due to the dominant reactivity of the core.

Finally, the inherent tendency of cyclopentadienones to dimerize via a Diels-Alder reaction with themselves can also be considered a functionalization pathway, leading to the formation of a more complex, stable dimeric structure. acs.org While often an undesired side reaction, this process can be exploited to create specific dimeric scaffolds.

Computational and Theoretical Studies on 3 Phenylcyclopenta 2,4 Dien 1 One and Cyclopentadienones

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost that is well-suited for molecules of this size. hakon-art.com DFT methods are used to predict a wide range of properties, from equilibrium geometries to the energetics of chemical reactions. mdpi.comresearchgate.net

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule, which corresponds to the minimum energy structure on the potential energy surface. For 3-Phenylcyclopenta-2,4-dien-1-one, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or larger, can predict key geometrical parameters. researchgate.netnih.govresearchgate.net

The optimized structure reveals a planar cyclopentadienone ring, a feature influenced by the conjugated π-system. The phenyl group, however, is typically twisted out of the plane of the five-membered ring to minimize steric repulsion. This dihedral angle is a critical parameter determined through optimization. Calculated bond lengths and angles generally show good agreement with experimental data from X-ray crystallography where available, with deviations typically being minor. nih.gov For instance, the C=O bond is expected to be around 1.22 Å, while the C=C bonds within the ring will show lengths intermediate between typical single and double bonds due to electron delocalization.

Table 1: Representative Calculated Geometrical Parameters for a Phenyl-Substituted Cyclopentadienone Derivative Note: This table presents typical values for a phenyl-substituted cyclopentadienone system based on DFT calculations (e.g., B3LYP/6-31G(d,p)). Actual values for this compound would require a specific calculation.

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.22 Å
Bond LengthC-C (ring, single)~1.48 Å
Bond LengthC=C (ring, double)~1.37 Å
Bond LengthC-C (ring-phenyl)~1.47 Å
Bond AngleC-C-C (ring)~108-110°
Dihedral AngleC(ring)-C(ring)-C(phenyl)-C(phenyl)~20-30°

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other species.

For this compound, the HOMO is expected to be a π-orbital distributed across the cyclopentadienone and phenyl rings, representing the most available electrons for donation. The LUMO is typically a π* anti-bonding orbital, primarily located on the conjugated system of the cyclopentadienone ring, indicating the most likely site for electron acceptance. ossila.com

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. schrodinger.com A small gap suggests that the molecule can be easily excited, indicating higher reactivity. researchgate.net For cyclopentadienones, which are known to be reactive dienes in cycloaddition reactions, this gap is relatively small. The introduction of a phenyl substituent can tune these energy levels; electron-donating or -withdrawing groups on the phenyl ring can further raise or lower the HOMO and LUMO energies, respectively, thereby altering the gap and the molecule's reactivity profile. rsc.org

Table 2: Representative Frontier Orbital Energies for a Phenyl-Substituted Dienone System Note: These values are illustrative, based on DFT calculations for similar phenyl-substituted dienone compounds, and demonstrate the typical energy range in electron volts (eV).

Molecular OrbitalEnergy (eV)Description
LUMO~ -2.1 eVπ* anti-bonding, electron acceptor
HOMO~ -6.5 eVπ-bonding, electron donor
HOMO-LUMO Gap (ΔE) ~ 4.4 eV Indicator of chemical reactivity

Source: Based on data for similar compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) and 5-Phenyl-1-pyridin-3-yl-penta-2,4-dien-1-one. researchgate.net

DFT calculations are extensively used to map out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For cyclopentadienones, a primary reaction pathway of interest is the [4+2] Diels-Alder cycloaddition, where they act as dienes. wikipedia.org

Computational studies can identify the transition state (TS) structures for these reactions. ic.ac.uk For the dimerization of cyclopentadiene (B3395910), for example, calculations show that the endo transition state is energetically favored over the exo transition state at lower temperatures, explaining the observed product selectivity (the Alder endo rule). wikipedia.orgmasterorganicchemistry.com The activation energy (Ea) and reaction enthalpy (ΔH) can be calculated, providing quantitative predictions of reaction rates and thermodynamic favorability. ic.ac.uk Analysis of the transition state geometry, such as the lengths of the forming bonds, can reveal whether the mechanism is synchronous (bonds form in unison) or asynchronous (one bond forms ahead of the other). ic.ac.uk

Table 3: Example of Calculated Activation and Reaction Energies for a Diels-Alder Reaction Note: This table is based on the prototypical Diels-Alder reaction between 1,3-butadiene (B125203) and ethylene, illustrating the type of data obtained from DFT calculations.

Computational MethodActivation Enthalpy (kcal/mol)Reaction Enthalpy (kcal/mol)
PM327.04-52.55
AM123.76-56.45
Experimental25.83-

Source: Data from computational studies on the Diels-Alder reaction. ic.ac.uk

Tautomerism, the equilibrium between two or more interconverting structural isomers, is another area where DFT calculations provide critical insights. For this compound, potential tautomers could include various enol forms where a proton moves from a carbon atom to the carbonyl oxygen.

DFT studies can calculate the relative energies of these different tautomers and the energy barriers for their interconversion. orientjchem.org For related systems like β-diketones, computational studies have shown that the stability of keto versus enol forms is highly dependent on the solvent environment. orientjchem.org In the case of this compound, the dienone form is expected to be significantly more stable due to its fully conjugated cyclic system. Calculations would involve optimizing the geometry of each potential tautomer and its corresponding transition state for interconversion. The results would provide the Gibbs free energy differences (ΔG) between the tautomers, allowing for the prediction of their equilibrium populations.

Application of Quantum Chemical Descriptors for Reactivity Prediction

Beyond HOMO-LUMO analysis, DFT calculations provide a suite of "quantum chemical descriptors" that quantify various aspects of reactivity. hakon-art.comrasayanjournal.co.in These descriptors are derived from the electronic structure and can predict the behavior of molecules in chemical reactions with considerable accuracy.

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons (μ ≈ (E_HOMO + E_LUMO) / 2).

Chemical Hardness (η): Measures resistance to change in electron distribution (η ≈ (E_LUMO - E_HOMO) / 2). A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons (ω = μ² / 2η). This is particularly useful for predicting the behavior of dienophiles in Diels-Alder reactions. arxiv.org

Local descriptors, such as the Fukui function, can be used to predict the most reactive sites within a molecule for nucleophilic or electrophilic attack. hakon-art.com For this compound, these descriptors would help identify which of the carbon atoms are most susceptible to attack by a dienophile, thus predicting the regioselectivity of cycloaddition reactions. mdpi.com

Advanced Computational Modeling Techniques and Their Validation

While DFT is a powerful tool, advanced computational methods are continually being developed to address more complex chemical problems. These can include:

Ab Initio Molecular Dynamics (AIMD): This method combines quantum mechanical calculations of forces with classical equations of motion to simulate the dynamic behavior of molecules over time, providing insight into reaction mechanisms and conformational changes in solution.

Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems, such as an enzyme active site, QM/MM methods treat the core reactive region with high-level quantum mechanics and the surrounding environment with more computationally efficient molecular mechanics.

Machine Learning (ML) Models: Increasingly, machine learning algorithms are trained on large datasets of computational results to predict molecular properties or reactivity, offering a way to bypass costly quantum calculations for new molecules. nih.gov

Crucially, the predictions from any computational model must be rigorously validated. nih.gov Validation involves comparing the computed results against known experimental data. For example, calculated geometrical parameters can be compared to X-ray crystal structures, predicted reaction barriers can be checked against experimentally measured reaction rates, and calculated NMR chemical shifts can be compared to experimental spectra. researchgate.net This process of validation ensures the chosen computational method is appropriate for the chemical system and builds confidence in its predictive power for cases where experimental data is unavailable. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

A ¹H NMR spectrum of 3-phenylcyclopenta-2,4-dien-1-one would be expected to show distinct signals for the protons of the phenyl group and the cyclopentadienone ring. The protons on the phenyl group would typically appear in the aromatic region (approximately 7.0-8.0 ppm). The pattern of these signals would depend on the solvent and the electronic effects of the cyclopentadienone moiety. The protons on the five-membered ring would likely exhibit complex splitting patterns due to spin-spin coupling. The coupling constants (J values) would be crucial in determining the connectivity and relative positions of these protons.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton AssignmentChemical Shift (ppm) (Hypothetical)Multiplicity (Hypothetical)Coupling Constant (J, Hz) (Hypothetical)
H-26.5 - 7.0d2-4
H-47.0 - 7.5dd2-4, 5-7
H-56.0 - 6.5d5-7
Phenyl H (ortho)7.6 - 7.8m-
Phenyl H (meta)7.4 - 7.6m-
Phenyl H (para)7.3 - 7.5m-

Note: This table is purely illustrative and not based on experimental data.

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ketone group would be expected to have a characteristic chemical shift in the downfield region (typically 190-210 ppm). The sp²-hybridized carbons of the cyclopentadienone ring and the phenyl group would appear in the vinylic and aromatic regions (approximately 120-160 ppm).

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (ppm) (Hypothetical)
C=O (C1)200.0
C2/C5130.0 - 140.0
C3150.0
C4125.0
Phenyl C (ipso)135.0
Phenyl C (ortho)128.0
Phenyl C (meta)129.0
Phenyl C (para)130.0

Note: This table is purely illustrative and not based on experimental data.

To unambiguously assign the ¹H and ¹³C signals and to elucidate the complete bonding network, various 2D NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are indispensable for confirming the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For this compound, a strong absorption band in the IR spectrum between 1680 and 1720 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone. The C=C stretching vibrations of the cyclopentadienone ring and the phenyl group would also give rise to characteristic bands. Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the C=C bonds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₁H₈O), HRMS would be expected to provide a highly accurate mass measurement that corresponds to this molecular formula, thereby confirming its elemental composition with a high degree of confidence.

X-ray Diffraction Analysis for Solid-State Molecular Structures

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate proof of its molecular structure. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would definitively establish the planarity of the cyclopentadienone ring and the orientation of the phenyl substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within conjugated molecules like this compound. The chromophore of this molecule consists of a highly conjugated system encompassing the cyclopentadienone ring and the phenyl substituent. This extended π-system gives rise to characteristic absorption bands in the UV-Vis region.

The electronic spectrum of this compound is expected to be dominated by two main types of transitions:

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the phenyl ring and the cyclopentadienone moiety, these transitions are expected at longer wavelengths (lower energy) compared to non-conjugated systems. Derivatives of cyclopentadienone are known to exhibit strong absorption bands in the 326-509 nm region. researchgate.net

n → π transitions:* These transitions involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These are generally lower in intensity than π → π* transitions and occur at longer wavelengths.

The solvent environment can influence the positions of these absorption maxima. Polar solvents may cause a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transitions. The specific wavelengths and molar absorptivity values are key identifiers for the compound and its derivatives. For instance, various substituted cyclopentadienones typically show two distinct electronic transitions, designated as λ1max and λ2max. researchgate.net

The photophysical properties, such as fluorescence, are also of interest. While many cyclopentadienones are weakly emissive or non-emissive due to efficient non-radiative decay pathways, the introduction of different substituents can modulate these properties. The study of related ruthenium(II) complexes with pentaarylcyclopentadienyl ligands has shown weak emission, with quantum yields influenced by charge transfer transitions involving the phenyl substituents. rsc.org

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent (e.g., Hexane)

TransitionExpected λmax (nm)Molar Absorptivity (ε, M-1cm-1)Associated Orbitals
π → π~350 - 450High (>10,000)Phenyl-cyclopentadienone conjugated system
n → π~480 - 550Low (<1,000)Carbonyl group non-bonding electrons

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) for Chiral Derivatives

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) are chiroptical spectroscopic techniques that provide information about the three-dimensional structure of chiral molecules. These methods are exclusively used for compounds that are not superimposable on their mirror image (enantiomers). The parent compound, this compound, is achiral and therefore would not exhibit a CD or CPL signal.

However, if a chiral center is introduced into the molecule, for example, by adding a chiral substituent to the phenyl ring or the cyclopentadienone core, the resulting derivatives would be optically active. Planar chirality, which can arise from restricted rotation or specific substitution patterns in cyclic structures, could also render a derivative of this compound chiral. rsc.org

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information on the absolute configuration and conformation of the molecule in its ground state. For a hypothetical chiral derivative of 3-phenylcyclopentadienone, CD spectroscopy could be used to:

Confirm the presence of chirality.

Distinguish between enantiomers, which would show mirror-image CD spectra.

Study conformational changes in solution.

Circularly Polarized Luminescence (CPL) Spectroscopy is the emission analogue of CD. It measures the differential emission of left and right circularly polarized light from a chiral luminophore (a light-emitting molecule). rsc.org CPL provides valuable information about the geometry of a molecule in its excited state. rsc.orgrsc.org For a chiral and luminescent derivative of 3-phenylcyclopentadienone, CPL could reveal:

The stereochemistry of the excited state.

The dissymmetry factor (glum), which quantifies the degree of circular polarization in the emitted light and is a measure of the chiral discrimination in the excited state.

Potential for applications in chiroptical materials and devices, such as 3D displays and biological probes. rsc.org

The CPL activity of chiral materials can sometimes be switched or modulated by external stimuli like temperature, as observed in certain chiral platinum(II) complexes. nih.govsjsu.edu This highlights the potential for designing smart chiroptical materials based on a cyclopentadienone scaffold.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals or radical ions. The this compound molecule can be converted into a radical intermediate, most commonly a radical anion, through a one-electron reduction process. EPR spectroscopy is the ideal tool to study the structure and electron distribution of this radical species.

Upon reduction, the unpaired electron in the 3-phenylcyclopentadienone radical anion would be delocalized across the entire π-conjugated system, including both the five-membered ring and the phenyl group. The EPR spectrum arises from the interaction of this unpaired electron with external magnetic fields and with the magnetic moments of nearby nuclei (hyperfine coupling).

The key features of the EPR spectrum for the radical anion of this compound would be:

g-value: This is a dimensionless factor that is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of the free electron (g ≈ 2.0023).

Hyperfine Splitting: The delocalized unpaired electron will interact with the protons on the cyclopentadienone ring and the phenyl ring, splitting the main EPR signal into a complex pattern of multiple lines. The magnitude of the splitting (the hyperfine coupling constant, a) is proportional to the spin density of the unpaired electron at that nucleus. Analysis of the hyperfine structure can map the electron density distribution across the molecule. For the related cyclopentadienyl (B1206354) radical, a spectrum of six lines is observed due to interaction with five equivalent protons. nih.gov In the case of the 3-phenyl derivative, a more complex pattern would be expected due to the different sets of inequivalent protons.

EPR studies on related species like the cyclopentadienyl radical anion and various alkylcyclopentadiene radical cations have provided significant insights into their electronic structures. youtube.comrsc.org Low-temperature matrix isolation techniques can be employed to trap and study transient radical intermediates. nih.gov

Table 2: Predicted EPR Parameters for the this compound Radical Anion

ParameterPredicted Value/DescriptionInformation Gained
g-value~2.0030 - 2.0040Confirms organic radical nature
Hyperfine CouplingComplex multi-line patternElectron spin density distribution
- a(Hring)Multiple distinct valuesSpin delocalization on the cyclopentadienone ring
- a(Hphenyl)Distinct values for ortho, meta, para-HSpin delocalization onto the phenyl substituent

Applications of 3 Phenylcyclopenta 2,4 Dien 1 One and Cyclopentadienones in Complex Organic Synthesis

Role as Building Blocks for Polycyclic Aromatic Hydrocarbons (PAHs)

Cyclopentadienones, including 3-Phenylcyclopenta-2,4-dien-1-one, are pivotal in the synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). rsc.org These compounds are of significant interest due to their potential electronic and biological activities. rsc.org A common synthetic strategy involves the Diels-Alder reaction between a cyclopentadienone and an alkyne, which, after the extrusion of carbon monoxide, yields a highly substituted benzene (B151609) ring, a core component of many PAHs. This method allows for the construction of complex aromatic systems that would be challenging to assemble through other means.

Furthermore, cyclopentadiene-annulated PAHs, which can be derived from cyclopentadienones, exhibit interesting electronic properties. epa.gov The electron affinity of these systems generally increases with the number of fused benzene rings. epa.gov For instance, the fusion of benzene rings to a cyclopentadiene (B3395910) core can significantly enhance the molecule's ability to accept an electron, a key property for various electronic applications. epa.gov

Precursors for Advanced Functional Organic Materials

The reactivity of cyclopentadienones makes them ideal starting materials for the synthesis of a variety of advanced functional organic materials. Their ability to participate in cycloaddition reactions allows for the construction of large, conjugated systems with tailored electronic and photophysical properties.

Synthesis of Organic Electronic Materials (e.g., OLEDs, Nanographenes, Helical Structures)

Cyclopentadienones are instrumental in the synthesis of nanographenes and helical structures, which are promising materials for organic electronics. The Diels-Alder reaction of cyclopentadienones with alkynes is a key step in creating the extended aromatic frameworks of these materials. For example, the synthesis of helical bilayer nanographenes has been achieved using a multi-step process that includes a Diels-Alder cycloaddition of a tetraphenylcyclopentadienone (B147504) derivative. acs.org This reaction, followed by a retro-cheletropic extrusion of carbon monoxide, leads to the formation of helicenes that can be further cyclized to create the final nanographene structure. acs.org

Similarly, the synthesis of nanographenes containing azulene (B44059) units, which have unique optical and electronic properties, has been accomplished through reaction sequences involving Diels-Alder cycloadditions. nih.gov These complex structures often exhibit highly helical conformations. nih.gov The versatility of the cyclopentadienone-based approach allows for the rational design and synthesis of a wide range of nanographenes with tailored properties for potential use in applications like organic light-emitting diodes (OLEDs).

Construction of Supramolecular Assemblies

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, has benefited from the use of complex molecules built from cyclopentadienone precursors. While the direct use of this compound in supramolecular assemblies is not extensively documented, the intricate organic molecules synthesized using cyclopentadienones can serve as building blocks for such assemblies. For instance, cyclodextrins, which are known to form host-guest complexes, can be assembled into one-dimensional supramolecular strands. nih.gov These strands can exhibit a variety of functions, and the complex organic guests required for such assemblies can potentially be synthesized using cyclopentadienone chemistry. nih.govusm.edu The creation of complex, functional supramolecular systems often relies on the availability of structurally diverse and well-defined molecular components, a role that cyclopentadienone-derived molecules can fulfill. nih.gov

Enabling Synthesis of Substituted Benzene Derivatives

The Diels-Alder reaction of cyclopentadienones with alkynes is a powerful and direct method for the synthesis of highly substituted benzene derivatives. researchgate.netacs.org This reaction proceeds via a [4+2] cycloaddition to form a bicyclic intermediate, which then readily loses carbon monoxide in a retro-Diels-Alder reaction to afford the aromatic ring. The substitution pattern of the resulting benzene derivative is precisely controlled by the choice of substituents on both the cyclopentadienone and the alkyne.

Research has shown that electron-withdrawing groups on the aryl alkyne dienophile can facilitate the reaction and lead to higher yields of the biaryl products. researchgate.net Conversely, sterically hindered alkynes can result in lower yields. researchgate.net This methodology provides a valuable alternative to traditional methods for synthesizing biaryl compounds and other substituted benzenes. researchgate.net

Reactant 1 (Diene)Reactant 2 (Dienophile)Key Reaction TypeProduct Class
CyclopentadienoneAryl AlkyneDiels-Alder CycloadditionSubstituted Biaryls
3,4-di(hydroxymethyl)-2,5-(trimethylsilyl)cyclopentadienoneAryl(hetaryl)acetylenesDiels-Alder CycloadditionBiaryls and Aryl-heteroaryl derivatives

Formation of Diverse Heterocyclic Compounds

The synthetic utility of cyclopentadienones extends to the formation of a wide range of heterocyclic compounds. acs.org By employing a Diels-Alder strategy, cyclopentadienones can react with various dienophiles containing heteroatoms to construct complex heterocyclic frameworks. For instance, pyridines have been synthesized from azabicyclo[3.2.0]hept-2-en-4-ones, which are proposed to generate a 3-azacyclopentadienone intermediate. researchgate.net This intermediate can then undergo a Diels-Alder reaction, followed by extrusion of carbon monoxide, to yield the pyridine (B92270) ring. researchgate.net This parallels the well-established synthesis of benzenes from cyclopentadienones. researchgate.net

Strategic Intermediates in Natural Product Synthesis

The ability of cyclopentadienones to participate in stereoselective Diels-Alder reactions makes them valuable intermediates in the total synthesis of complex natural products. semanticscholar.orgumsystem.edu The fleeting nature of some cyclopentadienone derivatives requires them to be generated in situ and trapped with a suitable dienophile. semanticscholar.org This "trapping" strategy allows for the construction of intricate polycyclic systems with a high degree of stereocontrol. For example, an ester derivative of a cyclopentadienone has been generated and trapped with electron-rich dienes to form diastereoselective and regioselective Diels-Alder adducts in moderate to high yields. semanticscholar.orgumsystem.edu This approach has been explored in the attempted synthesis of the steroidal drug desogestrel. semanticscholar.org

Development of Stereoselective Transformations

The development of stereoselective transformations is a cornerstone of modern organic synthesis, aiming for the precise control of the three-dimensional arrangement of atoms in a molecule. nih.gov Such control is critical as the biological activity of complex molecules is often dictated by their stereochemistry. Stereoselective reactions are those that preferentially form one stereoisomer over another. masterorganicchemistry.com This category is broadly divided into diastereoselective and enantioselective reactions. Diastereoselective reactions produce a predominance of one diastereomer, while enantioselective reactions yield an excess of one enantiomer, a process that necessitates a chiral influence, such as a catalyst, reagent, or auxiliary. masterorganicchemistry.comyoutube.com Cyclopentadienones, including this compound, are valuable platforms for developing such transformations due to their rigid structures and participation in powerful bond-forming reactions like cycloadditions.

A primary avenue for the stereoselective application of cyclopentadienones is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org This reaction is renowned for its reliability and its ability to create up to four new stereocenters in a single, often stereospecific, step. wikipedia.org The inherent facial selectivity of the cyclopentadienone ring system, coupled with the endo/exo selectivity of the Diels-Alder reaction, provides a powerful tool for diastereoselective synthesis. For instance, the reaction of a cyclopentadienone with an alkene can lead to different diastereomeric products depending on the face of the diene that the dienophile approaches and whether the substituent on the dienophile is oriented towards (endo) or away from (exo) the diene.

Enantioselective transformations involving cyclopentadienone frameworks often rely on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor one enantiomeric product. nih.govyoutube.com A significant strategy involves the use of chiral cyclopentadienyl (B1206354) (Cp) ligands complexed to transition metals. nih.govsouthampton.ac.uk These chiral ligands create a chiral environment around the metal center, influencing the stereochemical outcome of catalyzed reactions. While cyclopentadienones themselves can act as precursors to these valuable ligands, they also serve as substrates in reactions catalyzed by chiral complexes. Lewis acid catalysis is another prominent method, where a chiral Lewis acid activates the cyclopentadienone or its reaction partner, thereby inducing enantioselectivity. youtube.com

The following table summarizes representative stereoselective transformations involving cyclopentadienone derivatives, highlighting the conditions used to control the stereochemical outcome.

Reaction Type Cyclopentadienone Derivative Reagent(s) Catalyst/Conditions Stereoselectivity Type Outcome Ref.
Diels-Alder Reaction Generic CyclopentadienoneButenoneWater (solvent)Diastereoselective (Endo/Exo)Reaction is 700x faster than in non-polar solvents, influencing selectivity. wikipedia.org
[3+2] Cycloaddition Sulfone-TMM DonorChalconeChiral Diamidophosphite Ligand with Palladium(0)Diastereo- and EnantioselectiveForms chiral cyclopentyl sulfones. dr >15:1, up to 99% ee. researchgate.net
Reduction Prochiral KetoneBorane (BH3)Chiral CBS Catalyst (Corey-Bakshi-Shibata)EnantioselectiveHigh enantiomeric excess for the chiral secondary alcohol product. youtube.com
[3+2] Cycloaddition UrazoleN-Aryl Anthranilamides, BenzaldehydeChiral Phosphoric Acid (CPA)EnantioselectiveConstruction of molecules with axial chirality. nih.gov

Future Perspectives in 3 Phenylcyclopenta 2,4 Dien 1 One Research

Emerging Green Chemistry Approaches for Cyclopentadienone Synthesis

The synthesis of cyclopentadienones, including 3-phenylcyclopenta-2,4-dien-1-one, is undergoing a transformation toward more sustainable and environmentally benign methods. These emerging "green" approaches focus on increasing efficiency, reducing waste, and utilizing less hazardous materials.

One promising avenue is the use of rhodium(I)-catalyzed [3+2] cycloaddition reactions of cyclopropenones and alkynes. rsc.orggoogle.com This method offers high efficiency and regioselectivity, which are key principles of green chemistry, by maximizing the incorporation of all starting material atoms into the final product, thus ensuring high atom economy. Another innovative approach involves the one-pot reaction of 1,4-dilithio-1,3-diene derivatives with carbon dioxide, which utilizes a renewable and non-toxic C1 feedstock. nih.gov

Microwave-assisted synthesis is also gaining traction as a green technique. By using microwave irradiation, it is often possible to dramatically reduce reaction times and energy consumption compared to conventional heating methods. acs.orgnih.gov This has been successfully applied to the synthesis of various heterocyclic compounds and holds significant promise for the efficient production of this compound. mdpi.comdoi.org

Flow chemistry represents another significant advance in green synthesis. mdpi.com By conducting reactions in a continuous flow system, chemists can achieve better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.gov This technique is particularly well-suited for optimizations and for reactions that are difficult to control in traditional batch processes.

Furthermore, the field of biocatalysis offers intriguing possibilities for the future. While still an emerging area for cyclopentadienone synthesis, the use of enzymes as catalysts could lead to highly selective and environmentally friendly synthetic routes, operating under mild conditions. researchgate.net

A comparison of traditional versus emerging green synthesis methods is highlighted in the table below.

FeatureTraditional SynthesisEmerging Green Synthesis
Catalysts Often stoichiometric reagentsCatalytic amounts of metals (e.g., Rh), enzymes
Reagents Can involve hazardous materialsUse of benign reagents like CO2
Energy Input Often requires prolonged heatingReduced energy via microwave or flow chemistry
Atom Economy Can be moderate to lowGenerally high due to cycloaddition strategies
Waste Generation Can produce significant byproductsMinimized through higher efficiency and selectivity

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

While the Diels-Alder reaction of cyclopentadienones is well-established, future research will delve into less explored reactivity patterns of this compound. A key area of interest is the 1,3-dipolar cycloaddition , a powerful tool for constructing five-membered heterocyclic rings. google.comcatalysis.blog By treating the cyclopentadienone system as a synthon in these reactions, novel heterocyclic structures with potential applications in medicinal chemistry and materials science can be accessed.

The exploration of photochemical transformations of this compound is another promising frontier. Photoinducible cycloaddition reactions could offer new pathways for the synthesis of complex molecular architectures under mild conditions. wikipedia.org

Furthermore, the development of derivatives of this compound for use in organocatalysis is an emerging field. By functionalizing the phenyl or cyclopentadienone ring, it may be possible to create novel catalysts for a variety of organic transformations.

The table below summarizes some of the cycloaddition reactions that are being explored for cyclopentadienone derivatives.

Reaction TypeReactant 1Reactant 2Product Type
Diels-Alder CyclopentadienoneAlkene/AlkyneBicyclic adduct
1,3-Dipolar Cycloaddition 1,3-Dipole (e.g., azide, nitrile oxide)Cyclopentadienone (as dipolarophile)Five-membered heterocycle
[8+2] Cycloaddition HeptafulveneCyclopentadienone derivativeFused ring system

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) and other ab initio methods are being used to model various aspects of its chemistry.

These computational studies can provide deep insights into the thermochemistry of cyclopentadienone derivatives and the kinetics of their reactions. nih.gov For instance, computational modeling can predict the activation energies for different reaction pathways, helping to explain and predict the outcomes of reactions like the Diels-Alder cycloaddition. mdpi.comresearchgate.net

Moreover, computational methods are crucial for understanding the electronic properties of this compound and its derivatives. researchgate.net By calculating molecular orbital energies (HOMO-LUMO gaps) and electron density distributions, researchers can predict the reactivity of the molecule and design new derivatives with tailored electronic characteristics for applications in materials science. nih.gov

The predictive power of these models is continuously improving, aided by the development of more accurate theoretical models and increased computational power. rsc.orgnih.govresearchgate.net This will enable the in silico design of new experiments and the rational design of novel cyclopentadienone-based molecules with desired properties.

Computational MethodApplication in Cyclopentadienone ResearchPredicted Properties
Density Functional Theory (DFT) Reaction mechanism studies, stereoselectivity predictionTransition state energies, reaction barriers, product stability
Ab initio methods (e.g., G2) Thermochemical analysisEnthalpies of formation, bond dissociation energies
Molecular Docking Investigation of biological activityBinding affinities to protein targets
Time-Dependent DFT (TD-DFT) Prediction of electronic spectraUV-Vis absorption wavelengths, electronic transitions

Development of New Applications in Materials Science and Catalysis

The unique structure of this compound makes it an attractive building block for advanced materials and catalysts.

In materials science , cyclopentadienone derivatives are being used to synthesize novel polymers . For example, they can undergo Diels-Alder reactions to form polyphenylenes, a class of polymers known for their high thermal stability and interesting optical properties. rsc.org Cyclopentadiene-functionalized polymers have also been synthesized, which can be crosslinked or further modified through cycloaddition reactions. google.com The rigid, planar structure of the cyclopentadienone core can be exploited to create materials with liquid crystalline properties or for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). mdpi.com

In the field of catalysis , cyclopentadienone derivatives are finding use as ligands in organometallic chemistry. wikipedia.org Iron and iridium complexes bearing cyclopentadienone ligands have shown significant catalytic activity in hydrogenation reactions. nih.govresearchgate.net The cyclopentadienyl (B1206354) ligand, a close relative of cyclopentadienone, is a cornerstone of organometallic chemistry, and the functionalization of this scaffold continues to yield new and improved catalysts. catalysis.blogresearchgate.net The ability to tune the electronic and steric properties of the this compound ligand by modifying the phenyl group or the cyclopentadienone ring itself offers a powerful strategy for developing next-generation catalysts.

Application AreaRole of this compoundPotential Products/Uses
Polymer Chemistry Monomer in Diels-Alder polymerizationPolyphenylenes, thermally stable resins, crosslinkable oligomers rsc.org
Organic Electronics Building block for functional materialsOrganic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs) mdpi.com
Catalysis Ligand for transition metals (e.g., Fe, Ir)Catalysts for hydrogenation and other organic transformations nih.govresearchgate.net
Medicinal Chemistry Scaffold for bioactive moleculesPotential therapeutic agents google.com

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 3-Phenylcyclopenta-2,4-dien-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclization of substituted precursors under controlled conditions. For example, the synthesis of structurally related cyclopentadienones (e.g., 2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one) employs condensation reactions using aryl-substituted ketones and aldehydes in the presence of acid catalysts (e.g., HCl or H₂SO₄) . Optimization may involve varying solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign aromatic proton environments (δ 6.5–8.0 ppm) and carbonyl carbon signals (δ ~190 ppm).
  • IR : Confirm the presence of conjugated carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Use SHELXL for refinement and WinGX/ORTEP for visualization . For example, related cyclohexadienones exhibit planar geometry with bond alternation indicative of conjugation .

Q. How should researchers handle safety protocols during the synthesis of this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Waste Disposal : Follow institutional guidelines for organic waste, especially for aromatic byproducts. Refer to safety data sheets (SDS) for analogous compounds (e.g., cyclopentadienones) for hazard mitigation .

Advanced Research Questions

Q. How can stereoselective functionalization of this compound be achieved for catalytic applications?

  • Methodological Answer : Transition-metal complexes (e.g., iron tricarbonyl) can coordinate to the cyclopentadienone moiety, enabling stereoselective transformations. For example, (cyclopentadienone)iron complexes catalyze hydrogenation or cycloaddition reactions. Design experiments by varying ligands (e.g., phosphines) and reaction solvents (e.g., THF, toluene) to control regioselectivity .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles to confirm conformational preferences.
  • Sample Purity : Recrystallize samples to eliminate impurities that may skew spectroscopic results.
  • Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

Q. What strategies are effective in analyzing electronic properties of this compound for photochemical studies?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure absorbance in the 300–400 nm range (π→π* transitions). Solvent effects (polar vs. nonpolar) can shift λₘₐₓ.
  • Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile with a Ag/AgCl reference electrode identifies redox potentials (e.g., E₁/₂ for carbonyl reduction).
  • Computational Modeling : Perform time-dependent DFT (TD-DFT) to correlate experimental spectra with frontier molecular orbitals .

Q. How can researchers leverage high-throughput crystallography pipelines for structural analysis of cyclopentadienone derivatives?

  • Methodological Answer : Utilize automated data collection (e.g., synchrotron radiation) and software pipelines (SHELXC/D/E) for rapid phase determination. For twinned crystals, employ twin refinement in SHELXL to improve data accuracy .

Data Contradiction Analysis Framework

Scenario Possible Causes Resolution Strategies
NMR suggests non-planar geometry, but SCXRD shows planarityDynamic effects in solution (e.g., ring puckering) vs. solid-state rigidityUse variable-temperature NMR to probe conformational flexibility
Discrepant melting points between batchesPolymorphism or residual solventPerform DSC analysis and SCXRD on recrystallized samples

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